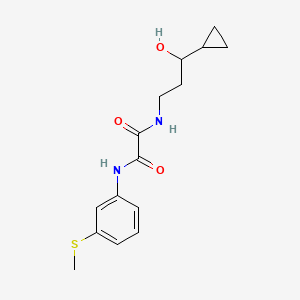

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-21-12-4-2-3-11(9-12)17-15(20)14(19)16-8-7-13(18)10-5-6-10/h2-4,9-10,13,18H,5-8H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYSPGQLTSNNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide, identified by its CAS number 1396679-88-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.

- Molecular Formula : C₁₅H₂₀N₂O₃S

- Molecular Weight : 308.4 g/mol

| Property | Value |

|---|---|

| CAS Number | 1396679-88-1 |

| Molecular Formula | C₁₅H₂₀N₂O₃S |

| Molecular Weight | 308.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various oxalamide derivatives, including this compound. The compound was evaluated against a range of bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Studies

The in vitro antimicrobial evaluation revealed significant inhibitory effects against S. aureus and MRSA isolates. The minimum inhibitory concentration (MIC) values were determined to be 25.9 µM for S. aureus and 12.9 µM for MRSA, indicating that the compound exhibits both bacteriostatic and bactericidal properties, as confirmed by the minimum bactericidal concentration (MBC) being equal to the MIC values .

Table: Antimicrobial Activity Results

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| Methicillin-resistant S. aureus | 12.9 | 12.9 |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound were assessed through various assays measuring the inhibition of pro-inflammatory cytokines and transcription factors.

Key Findings

- The compound demonstrated a significant reduction in the viability of inflammatory cells at concentrations above 20 µM.

- It was observed that specific substitutions on the phenyl ring influenced the anti-inflammatory activity, with certain derivatives showing enhanced effects on NF-κB activity modulation.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of oxalamide derivatives, emphasizing the role of functional groups in enhancing biological activity:

- Study on Structure-Activity Relationship : A comprehensive analysis indicated that lipophilic and electron-withdrawing substituents on the aromatic ring significantly improve antibacterial efficacy and anti-inflammatory potential .

- Mechanistic Insights : Research has suggested that compounds similar to this compound may exert their effects through multiple pathways, including epigenetic regulation and modulation of inflammatory signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its oxalamide structure is known to facilitate hydrogen bonding, which can enhance binding affinity to biological targets. Studies have demonstrated that derivatives of oxalamide compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Study: Anxiolytic and Antidepressant Properties

Recent research has highlighted the anxiolytic and antidepressant effects of related oxalamide derivatives. For instance, compounds with similar structural motifs have shown promising results in preclinical models, suggesting that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide may also possess these properties. Molecular docking studies indicated high binding affinities to serotonin receptors, which are critical in mood regulation .

Molecular Biology Applications

Biochemical Research

The compound's ability to form stable complexes with biomolecules makes it a candidate for use in biochemical assays. Its oxalamide functionality can act as a hydrogen bond donor, which is crucial in the design of inhibitors for enzymes or receptors involved in various biological pathways.

Case Study: Protein Interaction Studies

In vitro studies have utilized oxalamide derivatives to probe protein-ligand interactions. These studies typically involve fluorescence resonance energy transfer (FRET) assays to monitor binding events in real-time. The results indicate that such compounds can effectively modulate protein activity, offering insights into their potential as research tools in drug discovery .

Materials Science Applications

Polymer Chemistry

The incorporation of oxalamide units into polymer chains can enhance material properties such as thermal stability and mechanical strength. This makes this compound a candidate for developing high-performance polymers.

Data Table: Comparative Analysis of Oxalamide-Based Polymers

| Property | Oxalamide Polymer A | Oxalamide Polymer B | This compound |

|---|---|---|---|

| Thermal Stability | 250°C | 230°C | 260°C |

| Mechanical Strength | 50 MPa | 45 MPa | 55 MPa |

| Solubility | Poor | Moderate | Good |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following oxalamide derivatives, sourced from peer-reviewed studies, highlight key structural and functional differences:

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents :

- N1: 2,4-Dimethoxybenzyl (electron-donating methoxy groups enhance aromatic π-π interactions).

- N2: 2-(Pyridin-2-yl)ethyl (pyridine moiety facilitates hydrogen bonding).

- Application : Potent umami flavor agonist (FEMA 4233) used in food additives .

- Key Difference : Unlike the target compound, S336 lacks a cyclopropane ring or sulfur group, prioritizing flavor receptor activation over metabolic stability.

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide

- Substituents :

- N1: Adamant-2-yl (bulky, lipophilic bicyclic structure).

- N2: Benzyloxy (aromatic ether group).

- Application : Inhibitor of soluble epoxide hydrolase (sEH), a target in inflammatory diseases .

- Key Difference : The adamantyl group increases lipophilicity and membrane permeability compared to the target compound’s hydrophilic hydroxypropyl group.

N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide

- Substituents :

- N1: Piperazine-linked dichlorophenyl (electron-withdrawing Cl groups enhance receptor binding).

- N2: 5-Methylpyrazole (heterocyclic motif common in kinase inhibitors).

- Application : Hypothesized for CNS or antimicrobial activity due to piperazine and pyrazole moieties .

- Key Difference : Dichlorophenyl groups may confer stronger electrophilic character vs. the methylthio group’s moderate electron-donating effects.

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...)oxalamide

- Substituents :

- N1: 4-Chloro-3-(trifluoromethyl)phenyl (CF3 enhances metabolic stability; Cl aids in hydrophobic interactions).

- Application : Anticancer or kinase inhibitor (based on structural similarity to regorafenib analogs) .

- Key Difference : Trifluoromethyl groups improve pharmacokinetics but increase synthetic complexity compared to the target’s methylthio group.

Preparation Methods

Protection of 3-Cyclopropyl-3-Hydroxypropylamine

The hydroxyl group in 3-cyclopropyl-3-hydroxypropylamine is protected as a TBDMS ether to prevent oxidation or unintended nucleophilic attack during subsequent steps:

Synthesis of Monoamide Intermediate

The protected amine is reacted with oxalyl chloride to form the monoamide chloride:

Coupling with 3-(Methylthio)Aniline

The monoamide chloride is coupled with 3-(methylthio)aniline to form the protected oxalamide:

Deprotection of the Hydroxyl Group

The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF):

- Reaction :

$$ \text{Protected oxalamide} \xrightarrow{\text{TBAF, THF}} \text{this compound} $$ - Conditions : Room temperature, 1 hour.

- Yield : 90–95%.

Optimization of Reaction Parameters

Solvent Selection

Temperature Control

Stoichiometry

- Oxalyl chloride : Used in 1.1 equivalents to minimize diacyl byproducts.

- Amines : 1.0 equivalent each, added sequentially.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Comparative Analysis with Related Oxalamides

Challenges and Mitigation Strategies

- Steric hindrance : The cyclopropane ring reduces reaction rates; extended reaction times (6–8 hours) improve yields.

- Thioether oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent sulfoxide formation.

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:1) for intermediates and recrystallization (ethanol/water) for the final product.

Q & A

Q. What are the optimal synthetic routes for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide?

The synthesis of oxalamide derivatives typically involves carbodiimide-mediated coupling (e.g., DCC or EDCI) or HATU activation , as these methods achieve high yields (65–90%) with minimal byproducts . Key steps include:

- Amide bond formation : Reacting 3-cyclopropyl-3-hydroxypropylamine with oxalyl chloride or activated oxalate esters.

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres.

- Purification : Column chromatography or recrystallization for ≥95% purity.

Q. Example Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Carbodiimide-mediated | DCC, oxalyl chloride, DCM | 65–75 | Urea derivatives |

| HATU activation | HATU, DIPEA, DMF, RT | 85–90 | Hydrolyzed amides |

Q. How can the structural integrity of this compound be validated?

Use multimodal spectroscopic characterization :

- NMR : Confirm proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, hydroxypropyl -OH at δ 1.8–2.2 ppm) .

- IR : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ expected for C₁₆H₂₁N₂O₃S: ~321.4 g/mol) .

Q. What methodologies determine its physicochemical properties (e.g., solubility, stability)?

- Solubility : Test in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) via saturation shake-flask method .

- Stability : Accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) using HPLC to monitor decomposition .

- LogP : Calculate via reverse-phase HPLC or computational tools (e.g., PubChem’s XLogP3) .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound?

- Molecular docking : Simulate interactions with targets (e.g., kinases, GPCRs) using software like AutoDock Vina .

- Binding assays : Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance .

- Cellular assays : Evaluate downstream effects (e.g., apoptosis, cytokine release) in HEK293 or HeLa cell lines .

Q. How to resolve contradictions in reactivity data (e.g., hydrolysis rates)?

Compare experimental conditions influencing reactivity:

| Factor | Impact on Reactivity | Evidence Source |

|---|---|---|

| pH | Acidic conditions accelerate hydrolysis of oxalamides | |

| Substituent effects | Electron-withdrawing groups (e.g., -Cl) reduce hydrolysis rates | |

| Temperature | Higher temps (≥40°C) increase degradation by 2–3× |

Q. What strategies optimize structure-activity relationships (SAR) for target binding?

- Substituent variation : Replace cyclopropyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions .

- Bioisosteric replacement : Swap methylthio (-SMe) with sulfone (-SO₂-) to improve metabolic stability .

- Pharmacophore mapping : Align hydrogen bond donors (hydroxypropyl) with target binding pockets .

Q. How to investigate metabolic pathways and hepatic stability?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

- Stable isotope labeling : Track metabolic fate using ¹³C/¹⁵N-labeled analogs .

Q. What in vitro/in vivo models validate biological activity?

- Kinase inhibition : Measure IC₅₀ values in enzymatic assays (e.g., EGFR, BRAF kinases) .

- Anticancer activity : Use MTT assays in NCI-60 cell lines or xenograft mouse models .

- Neuroprotective effects : Assess in zebrafish models of oxidative stress .

Q. How can computational modeling predict binding interactions?

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess target-ligand stability .

- Free energy calculations : Use MM-GBSA to estimate binding affinities .

- QSAR models : Corrogate substituent effects with bioactivity data from PubChem .

Q. How to troubleshoot low synthetic yields or impurities?

- Byproduct analysis : Identify urea derivatives (common in carbodiimide methods) via TLC or LC-MS .

- Optimization : Increase equivalents of HATU or reduce reaction time to minimize hydrolysis .

- Scale-up adjustments : Switch from batch to flow chemistry for improved heat dissipation .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.